molecular formula C20H28NP B167496 Bis(3,5-dimethylphenyl)diethylaminophosphine CAS No. 1636-15-3

Bis(3,5-dimethylphenyl)diethylaminophosphine

Cat. No. B167496
CAS RN: 1636-15-3
M. Wt: 313.4 g/mol
InChI Key: FZLSNBUTHWHREL-UHFFFAOYSA-N
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Description

“Bis(3,5-dimethylphenyl)diethylaminophosphine” is a chemical compound with the molecular formula C20H28NP . It is also known by the IUPAC name N-bis(3,5-dimethylphenyl)phosphanyl-N-ethylethanamine .


Molecular Structure Analysis

The InChI key for “this compound” is FZLSNBUTHWHREL-UHFFFAOYSA-N . The Canonical SMILES string is CCN(CC)P(C1=CC(=CC(=C1)C)C)C2=CC(=CC(=C2)C)C . Unfortunately, the 3D structure is not available in the retrieved sources.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of n20/D 1.599 and a density of 1.017 g/mL at 25 °C . The molecular weight is 313.416781 .

Scientific Research Applications

Asymmetric Hydrogenation

Bis(3,5-dimethylphenyl)diethylaminophosphine and its derivatives are prominently used in asymmetric hydrogenation processes. They are synthesized and applied in Rh-catalyzed asymmetric hydrogenation, effectively producing chiral amino acid derivatives with exceptional enantioselectivities and yields. This application is fundamental in the synthesis of compounds with specific chiral configurations, crucial in pharmaceuticals and other industries (Guo et al., 2002).

Catalyst Modification

The modification of BINAPO ligands, which involve this compound, is utilized to enhance the catalytic activity in the Rh-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This modification leads to chiral amino acid derivatives with good to excellent enantioselectivities, demonstrating the ligand's role in improving the efficacy of catalytic reactions (Guo et al., 2002).

Role in Synthesis and Reactivity Studies

Synthesis of Complexes

this compound is involved in the synthesis of various metal complexes. For instance, it is used in the preparation of nickel complexes for ethylene dimerization to 1-butylene. These complexes exhibit significant catalytic activities and selectivities based on the ligand environment and co-catalyst type, highlighting its role in the synthesis of industrially relevant chemicals (Wang et al., 2015).

Reactivity Studies

Studies exploring the reactivity of di(azido)bis(phosphine) complexes of Group 10 metals involve this compound. The reactivity of these complexes towards organic isothiocyanates leads to the synthesis of bis(tetrazole-thiolato) and bis(isothiocyanato) complexes, offering insights into the reactivity patterns of these metal complexes in various conditions (Kim et al., 2003).

Safety and Hazards

“Bis(3,5-dimethylphenyl)diethylaminophosphine” is classified as having acute toxicity (Category 4, Oral) according to the UN GHS revision 8 . It is harmful if swallowed . In case of contact, it is advised to wash off immediately with plenty of water . If inhaled, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

N-bis(3,5-dimethylphenyl)phosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NP/c1-7-21(8-2)22(19-11-15(3)9-16(4)12-19)20-13-17(5)10-18(6)14-20/h9-14H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLSNBUTHWHREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC(=CC(=C1)C)C)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400597
Record name BIS(3,5-DIMETHYLPHENYL)DIETHYLAMINOPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1636-15-3
Record name BIS(3,5-DIMETHYLPHENYL)DIETHYLAMINOPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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